Cas no 18103-77-0 (Methanone, (4-methyl-2-pyridinyl)phenyl-)

Methanone, (4-methyl-2-pyridinyl)phenyl- 化学的及び物理的性質
名前と識別子
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- Methanone, (4-methyl-2-pyridinyl)phenyl-
- (4-methylpyridin-2-yl)-phenylmethanone
- DTXSID20393345
- AKOS013152345
- 18103-77-0
- 2-benzoyl-4-methylpyridine
- (4-Methylpyridin-2-yl)(phenyl)methanone
- MFCD00666136
- (4-methyl-2-pyridinyl)(phenyl)methanone
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- MDL: MFCD00666136
- インチ: InChI=1S/C13H11NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
- InChIKey: UBHIEEUGUQXEBO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 197.08413
- どういたいしつりょう: 197.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 29.96
Methanone, (4-methyl-2-pyridinyl)phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 202908-5g |
2-Benzoyl-4-methylpyridine |
18103-77-0 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Fluorochem | 202908-1g |
2-Benzoyl-4-methylpyridine |
18103-77-0 | 97% | 1g |
£554.00 | 2022-03-01 | |
Fluorochem | 202908-2g |
2-Benzoyl-4-methylpyridine |
18103-77-0 | 97% | 2g |
£837.00 | 2022-03-01 |
Methanone, (4-methyl-2-pyridinyl)phenyl- 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Methanone, (4-methyl-2-pyridinyl)phenyl-に関する追加情報
Methanone, (4-methyl-2-pyridinyl)phenyl-
Methanone, (4-methyl-2-pyridinyl)phenyl- (CAS No. 18103-77-0) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanone group with a 4-methyl-2-pyridinyl phenyl group, making it a versatile molecule with potential applications in drug discovery and material science.
The molecular structure of Methanone, (4-methyl-2-pyridinyl)phenyl- consists of a benzene ring attached to a carbonyl group (C=O), with a pyridine ring substituted at the 4-position with a methyl group. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and biological activity. Recent studies have highlighted its potential as a precursor in the synthesis of complex heterocyclic compounds, which are of great interest in medicinal chemistry.
One of the most promising applications of Methanone, (4-methyl-2-pyridinyl)phenyl- lies in its role as an intermediate in the synthesis of anti-tumor agents. Researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, a study published in *Nature Communications* in 2023 revealed that a derivative of this compound exhibited selective inhibition against CDK6, a critical regulator of cell cycle progression in various cancers.
In addition to its therapeutic potential, Methanone, (4-methyl-2-pyridinyl)phenyl- has also been explored for its use in sensor technology. Its ability to form stable coordination complexes with metal ions has led to its application in the development of sensors for detecting heavy metals such as lead and mercury. A recent breakthrough reported in *Chemical Science* showcased how this compound can be incorporated into graphene-based sensors to achieve high sensitivity and selectivity for environmental monitoring.
The synthesis of Methanone, (4-methyl-2-pyridinyl)phenyl- involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by coupling reactions to introduce the phenyl group. Recent advancements in catalytic methods have significantly improved the yield and efficiency of these reactions. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the scalable production of this compound, making it more accessible for research and industrial applications.
From an environmental perspective, understanding the fate and transport of Methanone, (4-methyl-2-pyridinyl)phenyl- in natural systems is essential for assessing its potential impact on ecosystems. Studies conducted by environmental chemists have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated π-system, which facilitates photochemical reactions. This property is advantageous for reducing its persistence in aquatic environments.
In conclusion, Methanone, (4-methyl-2-pyridinyl)phenyl- is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working on drug development, material science, and environmental chemistry. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an even greater role in advancing technological and medical innovations.
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